molecular formula C9H12N2O B14817728 5-Cyclopropoxy-4-methylpyridin-2-amine

5-Cyclopropoxy-4-methylpyridin-2-amine

Cat. No.: B14817728
M. Wt: 164.20 g/mol
InChI Key: FUKLBKILNGJAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 5-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methylpyridin-2-amine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with cyclopropylboronic acid under specific conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Cyclopropoxy-4-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance and electronic effects that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

FUKLBKILNGJAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.